molecular formula C20H17N3O4S B4265021 5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide

5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide

Cat. No. B4265021
M. Wt: 395.4 g/mol
InChI Key: BADSZPWOIMHLQO-UHFFFAOYSA-N
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Description

5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide can modulate the expression of various genes and proteins that are involved in inflammation, cancer, and neurodegeneration. The compound has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for researchers.

Future Directions

There are numerous future directions for research on 5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide. Some of the potential areas of investigation include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to increase the availability of the compound for research.
3. Investigation of the compound's potential to treat other diseases such as diabetes and cardiovascular diseases.
4. Development of novel drug delivery systems to improve the efficacy of the compound.
5. Investigation of the compound's potential as a diagnostic tool for certain diseases.
Conclusion
In conclusion, 5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of the compound and its potential to treat other diseases.

Scientific Research Applications

5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-benzyl-2-[[2-(2-nitrophenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c21-19(25)16-12-15(10-13-6-2-1-3-7-13)28-20(16)22-18(24)11-14-8-4-5-9-17(14)23(26)27/h1-9,12H,10-11H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADSZPWOIMHLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-{[(2-nitrophenyl)acetyl]amino}thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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